O-Pentylhydroxylamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51951-34-9 |
|---|---|
Molecular Formula |
C5H14ClNO |
Molecular Weight |
139.62 g/mol |
IUPAC Name |
O-pentylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-4-5-7-6;/h2-6H2,1H3;1H |
InChI Key |
HUOMXZJYQCOGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCON.Cl |
Origin of Product |
United States |
Synthetic Methodologies for O Pentylhydroxylamine Hydrochloride
Classical and Contemporary Approaches to O-Alkylation of Hydroxylaminesresearchgate.net
The O-alkylation of hydroxylamines is a fundamental transformation in organic chemistry for the synthesis of O-alkylhydroxylamines.
Hydrazinolysis of N-Aryloxyphthalimides and Related Intermediates in O-Pentylhydroxylamine Hydrochloride Synthesisorganic-chemistry.org
A common route to O-alkylhydroxylamines involves the use of N-hydroxyphthalimide as a hydroxylamine (B1172632) surrogate. The synthesis begins with the N-alkylation of N-hydroxyphthalimide with a suitable pentyl halide, such as 1-bromopentane, to form N-pentyloxyphthalimide. This intermediate is then subjected to hydrazinolysis, a reaction with hydrazine (B178648) (N2H4), to cleave the phthalimide (B116566) group and liberate the desired O-pentylhydroxylamine. wikipedia.orglibretexts.org The Ing-Manske procedure, which utilizes hydrazine hydrate (B1144303) in refluxing ethanol, provides a milder condition for this cleavage. thermofisher.cn This method is advantageous as it avoids the harsh acidic or basic conditions required in traditional Gabriel synthesis, which could lead to the degradation of sensitive substrates. thermofisher.cn The final step involves treating the free base with hydrochloric acid to afford this compound. A one-pot process involving the Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection with hydrazine has also been described for the synthesis of O-alkylhydroxylamines. nih.gov
Sodium Hydride Mediated Alkylation Strategies for O-Pentylhydroxylamine Hydrochlorideorganic-chemistry.orgnih.gov
Sodium hydride (NaH) is a strong base frequently employed in the O-alkylation of hydroxylamine derivatives. In this approach, a protected hydroxylamine, such as N-hydroxyphthalimide or a carbamate-protected hydroxylamine, is deprotonated by sodium hydride to generate a more nucleophilic alkoxide. This intermediate then reacts with a pentylating agent like pentyl bromide or pentyl tosylate to yield the O-pentylated product. The use of sodium hydride in a suitable solvent like dimethylformamide (DMF) or hexamethylphosphoric triamide (HMPA) facilitates the reaction. orgsyn.orggoogle.com However, it is crucial to note the potential hazards associated with using sodium hydride in certain solvents like DMSO and DMF due to thermal instability. researchgate.net After the alkylation step, the protecting group is removed under appropriate conditions to yield O-pentylhydroxylamine, which is subsequently converted to its hydrochloride salt.
Reductive Pathways for this compound Synthesis from Oximesresearchgate.net
The reduction of oximes presents another viable pathway to O-alkylhydroxylamines. researchgate.net This method typically starts with the formation of an oxime from a pentyl-containing ketone or aldehyde, or more commonly, the O-alkylation of a simpler oxime, such as acetophenone (B1666503) oxime, with a pentyl halide. researchgate.net The resulting O-pentyl oxime ether is then reduced to O-pentylhydroxylamine. A significant challenge in this approach is the selective reduction of the C=N double bond without cleaving the weaker N-O bond, which would lead to the formation of a primary amine as a byproduct. nih.govresearchgate.net Various reducing agents have been employed for this transformation, including diborane (B8814927) and other borohydride (B1222165) reagents. nih.govacs.org Catalytic hydrogenation over platinum-based catalysts in the presence of a strong Brønsted acid has also been reported. nih.govresearchgate.net
Modifications and Enhancements of Gabriel Synthesis for O-Alkylhydroxylaminesmcmaster.ca
The Gabriel synthesis, a well-established method for preparing primary amines, can be adapted for the synthesis of O-alkylhydroxylamines. wikipedia.orgmasterorganicchemistry.com The traditional method involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by hydrazinolysis. wikipedia.orglibretexts.org For the synthesis of O-alkylhydroxylamines, a modification starts with N-hydroxyphthalimide. mcmaster.ca This is alkylated with a pentyl halide, and the resulting N-pentyloxyphthalimide is then cleaved, typically using the Ing-Manske procedure with hydrazine, to release the O-pentylhydroxylamine. thermofisher.cnmcmaster.ca This modification avoids the direct use of hydroxylamine, which can be unstable. To overcome some limitations of the original Gabriel synthesis, such as harsh reaction conditions, alternative reagents to phthalimide have been developed. wikipedia.org These include reagents like the sodium salt of saccharin (B28170) and di-tert-butyl-iminodicarboxylate. wikipedia.org
Emerging Synthetic Strategies for this compound and Related Derivativesresearchgate.net
Recent research has focused on developing more efficient and versatile methods for the synthesis of O-alkylhydroxylamines. One emerging strategy involves the copper-catalyzed electrophilic amination of alkenes using O-benzoyl hydroxylamines, followed by C-O bond formation. acs.org Another novel approach is the iron-catalyzed aminative difunctionalization of alkenes, which allows for the direct synthesis of secondary and tertiary alkylamines from alkenes and may be adaptable for O-alkylhydroxylamine synthesis. chemrxiv.org Furthermore, the use of N,O-hydroxylamine linkers has been explored for the functionalization of unprotected carbohydrates, a technique that maintains the ring structure and provides high anomeric selectivity. nih.gov These newer methods offer potential advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions. Research into novel catalytic systems and reagents continues to expand the toolkit for synthesizing O-alkylhydroxylamines and their derivatives. nih.govresearchgate.net
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. One key aspect is the use of greener solvents. For instance, in the synthesis of β-hydroxy O-alkyl hydroxylamines, a method utilizing an aqueous-mediated (H2O-DMSO) O-alkylation of oximes has been reported. researchgate.net The development of catalytic reductions of oximes, as opposed to stoichiometric reagents like borohydrides, is another step towards a more sustainable process, as it reduces waste. researchgate.netnih.gov While catalytic hydrogenation is a green method, challenges remain in selectively reducing the C=N bond of oximes without N-O bond cleavage. researchgate.net Electrocatalytic strategies are also being explored as a green alternative for the conversion of oximes to hydroxylamines. researchgate.net Additionally, the development of one-pot syntheses and multi-component reactions contributes to green chemistry by reducing the number of steps, solvent usage, and waste generation. researchgate.net The use of hydrazine monohydrate instead of the highly toxic and explosive anhydrous hydrazine in hydrazinolysis is a significant improvement in safety and sustainability. nih.gov
Mechanistic Investigations of O Pentylhydroxylamine Hydrochloride Reactivity
Nucleophilic Character and Reaction Pathways of O-Pentylhydroxylamine Hydrochloride
This compound serves as a source of O-pentylhydroxylamine, a potent nucleophile. The nitrogen atom, with its lone pair of electrons, is the primary site of nucleophilicity. Its reactivity is influenced by the presence of the adjacent oxygen atom, which exerts an electron-withdrawing inductive effect, yet can also participate in resonance stabilization in certain intermediates.
Oxime Formation Reactions with Carbonyl Compounds: Mechanism and Scope
The reaction of O-pentylhydroxylamine with aldehydes and ketones to form O-pentyl oximes is a cornerstone of its utility. wikipedia.org This condensation reaction is a classic example of nucleophilic addition to a carbonyl group followed by elimination. The general mechanism, which is catalyzed by acid, proceeds through several key steps. researchgate.net
Initially, the nitrogen atom of O-pentylhydroxylamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by proton transfer to the carbonyl oxygen, forming a tetrahedral intermediate known as a carbinolamine. Subsequent protonation of the hydroxyl group in the carbinolamine makes it a good leaving group (water). Finally, elimination of water and deprotonation of the nitrogen atom yield the stable O-pentyl oxime product. masterorganicchemistry.com The reaction is typically reversible and driven to completion by the removal of water.
The scope of this reaction is broad, encompassing a wide variety of aldehydes and ketones. The reaction rate and equilibrium position can be influenced by the steric and electronic properties of the carbonyl compound.
Table 1: Scope of Carbonyl Compounds in Oxime Formation with O-Alkylhydroxylamines
| Carbonyl Compound | Product Type | Notes |
| Aliphatic Aldehydes | O-Alkyl Aldoxime | Generally proceed readily. |
| Aromatic Aldehydes | O-Alkyl Aldoxime | Reactivity can be influenced by ring substituents. |
| Aliphatic Ketones | O-Alkyl Ketoxime | Steric hindrance around the carbonyl can slow the reaction. |
| Aromatic Ketones | O-Alkyl Ketoxime | Generally less reactive than aldehydes. |
| Cyclic Ketones | Cyclic O-Alkyl Ketoxime | Reaction is often efficient, as seen in the synthesis of caprolactam precursors. chem-station.com |
Nucleophilic Substitution Reactions Involving this compound
The nucleophilic nitrogen of O-pentylhydroxylamine can also participate in substitution reactions, particularly with substrates bearing a good leaving group. These reactions typically proceed via an SN2 mechanism, where the hydroxylamine (B1172632) derivative acts as the nucleophile. organic-chemistry.org
The hydrochloride salt form requires neutralization to free the nucleophilic amine. Once deprotonated, O-pentylhydroxylamine can attack an electrophilic carbon center, displacing a leaving group such as a halide or a sulfonate ester. The efficiency of the reaction is dependent on the nature of the substrate, the leaving group, and the reaction conditions. For instance, palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides has been developed, showcasing the versatility of this nucleophile in forming C-N bonds. organic-chemistry.org
Addition-Elimination Reaction Mechanisms Pertinent to this compound
The formation of oximes from O-pentylhydroxylamine and carbonyl compounds is the most prominent example of an addition-elimination reaction involving this reagent. The mechanism, as detailed in section 3.1.1, involves the initial nucleophilic addition of the hydroxylamine to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.com
This reaction pathway is fundamental to the chemistry of imines, enamines, and related functional groups. The key feature is the conversion of a C=O double bond into a C=N double bond, a transformation of significant importance in organic synthesis for creating new carbon-nitrogen frameworks.
Reductive Transformations Initiated by this compound and Associated Mechanisms
While O-pentylhydroxylamine itself is not typically a reducing agent, the oxime ethers derived from it can undergo reduction. The reduction of oximes and their O-alkyl derivatives is a well-established method for the synthesis of primary amines. wikipedia.org
Various reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) and hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) under appropriate conditions. The mechanism of catalytic hydrogenation involves the addition of hydrogen atoms across the C=N double bond. With hydride reagents, the mechanism involves the nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by workup to protonate the resulting nitrogen species.
These reductive processes provide a valuable synthetic route from carbonyl compounds to primary amines, with the O-pentyl oxime ether serving as a stable intermediate.
Rearrangement Reactions Facilitated by this compound or its Derivatives
The derivatives of O-pentylhydroxylamine, specifically the O-pentyl oximes, can undergo several important rearrangement reactions, most notably the Beckmann rearrangement.
The Beckmann rearrangement is the acid-catalyzed conversion of a ketoxime to an N-substituted amide. organic-chemistry.orgchemistrysteps.com The reaction is initiated by the protonation of the oxime's oxygen atom, followed by the migration of the alkyl or aryl group that is anti to the hydroxyl group to the electron-deficient nitrogen atom, with the simultaneous departure of water. chem-station.comadichemistry.com The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product. masterorganicchemistry.comchemistrysteps.com For cyclic ketoximes, this rearrangement leads to the formation of a lactam, a cyclic amide. A prominent industrial application of this rearrangement is the synthesis of caprolactam, the precursor to Nylon-6, from cyclohexanone (B45756) oxime. chem-station.com
Another relevant rearrangement is the Neber rearrangement, which converts a ketoxime into an α-amino ketone. wikipedia.org This reaction typically proceeds by first converting the oxime to an O-sulfonate (e.g., a tosylate). Treatment with a base then leads to the formation of an azirine intermediate, which is subsequently hydrolyzed to the α-amino ketone. wikipedia.org
Theoretical and Computational Insights into this compound Reaction Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), has provided significant insights into the mechanisms of reactions involving hydroxylamines and their derivatives. researchgate.net
Studies on oxime formation have computationally analyzed the reaction pathway, corroborating the classical addition-elimination mechanism. ic.ac.uk These studies have explored the energetics of the transition states and intermediates, the role of solvent molecules in proton transfer steps, and the effect of catalysts. researchgate.net For instance, computational models have shown that nitrogen is a better nucleophile than oxygen in hydroxylamine, which is attributed to nitrogen's lower electronegativity and the higher energy of its lone pair molecular orbital. ic.ac.uk
Theoretical investigations have also shed light on rearrangement reactions. For the Beckmann rearrangement, computational studies are consistent with a concerted mechanism where the migration of the anti-group and the departure of the leaving group are simultaneous. adichemistry.com These theoretical models help in understanding the migratory aptitudes of different groups and the stereoelectronic requirements of the reaction.
Table 2: Summary of Mechanistic Insights
| Reaction Type | Key Mechanistic Feature | Influencing Factors |
| Oxime Formation | Nucleophilic addition followed by elimination | pH, steric and electronic nature of carbonyl |
| Nucleophilic Substitution | SN2 displacement | Nature of substrate and leaving group |
| Reductive Transformation (of Oximes) | Addition of H₂ or hydride to C=N | Choice of reducing agent |
| Beckmann Rearrangement | Migration of the group anti to the leaving group | Acid catalyst, stereochemistry of the oxime |
Applications of O Pentylhydroxylamine Hydrochloride in Advanced Organic Synthesis
Role as a Precursor and Building Block for Complex Organic Molecules
O-Pentylhydroxylamine hydrochloride serves as a valuable building block for the synthesis of more complex organic molecules, particularly those incorporating an O-pentyl oxime or a related functional group. The pentyl chain can introduce lipophilicity, which is a desirable property in many biologically active compounds and advanced materials. While specific examples detailing the synthesis of highly complex natural products using this compound as a key starting material are not extensively documented in publicly available literature, its role as a precursor is evident in the synthesis of various O-alkyl hydroxylamines which are then used in further synthetic elaborations.
The synthesis of a series of O-substituted hydroxylamine (B1172632) compounds, including this compound, has been undertaken to explore their biological activities, such as the potentiation of histamine (B1213489) through the inhibition of diamine oxidase. mcmaster.ca In these studies, the O-pentyl group is incorporated early in the synthetic sequence, highlighting the role of the corresponding hydroxylamine as a foundational building block for the final target molecules. The general strategy involves the use of modified Gabriel synthesis procedures to introduce the O-pentyl moiety. mcmaster.ca
Derivatization Strategies for Aldehydes and Ketones in Specialized Synthetic Pathways
A primary and well-established application of this compound is in the derivatization of aldehydes and ketones to form the corresponding O-pentyl oximes. This reaction is a cornerstone of carbonyl chemistry and is widely employed for the protection, purification, and characterization of carbonyl compounds. The formation of an oxime ether from a carbonyl compound introduces a stable, often crystalline, derivative that can be easily handled and purified.
The general reaction involves the condensation of the aldehyde or ketone with this compound, typically in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon. The resulting O-pentyl oximes can be valuable intermediates in their own right, serving as precursors for other functional groups such as amines (via reduction) or nitriles (via dehydration of aldoximes).
While the derivatization of carbonyl compounds with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is extensively documented for analytical purposes, the principles are directly applicable to this compound for synthetic applications. researchgate.netnih.gov The reaction conditions are generally mild, and the yields are typically high, making it a reliable transformation in a multi-step synthesis.
| Carbonyl Compound | Derivatizing Agent | Product | Application |
| Aldehyde (R-CHO) | O-Pentylhydroxylamine HCl | O-Pentyl aldoxime (R-CH=N-O-C5H11) | Protection, Purification, Intermediate Synthesis |
| Ketone (R-CO-R') | O-Pentylhydroxylamine HCl | O-Pentyl ketoxime (R-C(R')=N-O-C5H11) | Protection, Purification, Intermediate Synthesis |
Utility in the Synthesis of Pharmaceutically Relevant Scaffolds and Agrochemical Intermediates (non-clinical aspects)
The incorporation of the O-pentyl oxime functionality can be found in molecules with potential pharmaceutical and agrochemical applications. The lipophilic nature of the pentyl group can enhance the membrane permeability and bioavailability of a molecule, which are critical parameters in drug design.
Research into the inhibition of enzymes such as diamine oxidase has involved the synthesis and evaluation of a series of O-alkyl hydroxylamines, including this compound. mcmaster.ca The resulting O-pentyl oximes and related compounds are investigated for their ability to modulate biological pathways, providing a basis for the development of new therapeutic agents. These studies, while non-clinical, underscore the importance of this compound in constructing molecules with potential biological activity.
In the realm of agrochemicals, certain hydroxylamine derivatives have been patented for their utility as plant growth factors. google.com Although the specific inclusion of this compound in these patents may not be explicitly detailed, the general class of compounds highlights the potential for this reagent in the synthesis of novel agrochemical intermediates. The structural motif of an O-alkyl oxime is present in various pesticides and herbicides.
Synthesis of Specialized O-Substituted Hydroxylamine Derivatives and Analogues from this compound
This compound can serve as a starting material for the synthesis of more complex or functionally diverse O-substituted hydroxylamine derivatives. The free amino group of O-pentylhydroxylamine can undergo a variety of chemical transformations, allowing for the introduction of other functional groups.
Analytical Research Methodologies for O Pentylhydroxylamine Hydrochloride
Chromatographic Techniques for Separation and Quantification of O-Pentylhydroxylamine Hydrochloride
Chromatography is the cornerstone of separating and quantifying this compound from its related substances and impurities. Gas and liquid chromatography are the principal techniques utilized, each offering distinct advantages for purity and impurity analysis.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in this compound. The impurity profile of a pharmaceutical starting material is a critical aspect of its quality control, as unwanted chemicals can affect the efficiency and safety of the final product. thermofisher.com GC-MS is commonly used to detect these types of impurities throughout the manufacturing process. thermofisher.com
For the analysis of related compounds, a typical GC method would involve a capillary column, such as a Stabilwax®-DB or equivalent, with helium as the carrier gas. thermofisher.com The injector and transfer line temperatures are optimized, often around 250 °C, with a programmed oven temperature gradient to ensure the effective separation of all volatile components. thermofisher.com Electron Ionization (EI) is a common ionization technique used in the mass spectrometer, typically at 70 eV, to generate reproducible fragmentation patterns that aid in the identification of unknown impurities by matching against spectral libraries like those from NIST. thermofisher.comnih.gov Experimental GC-MS data for the parent compound, O-Pentylhydroxylamine, shows characteristic peaks that can be used for its identification and purity assessment. nih.gov
Table 1: Experimental GC-MS Data for O-Pentylhydroxylamine
| Parameter | Details | Source |
| MS Type | GC-MS | nih.gov |
| Ionization Mode | Positive | nih.gov |
| Ionization Energy | 70 eV (Typical) | thermofisher.com |
| Top 5 Peaks (m/z) | 43, 41, 55, 44, 70 | nih.gov |
This technique is crucial for establishing a comprehensive impurity profile, which is a mandatory step scrutinized by regulatory bodies like the International Conference on Harmonisation (ICH). thermofisher.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the quantification and purity assessment of this compound. These techniques are particularly suited for non-volatile or thermally unstable compounds. Developing a robust HPLC or UPLC method involves the careful optimization of several parameters to achieve adequate separation and sensitivity.
Method development often begins with selecting a suitable stationary phase, typically a reversed-phase column like a C8 or C18. nih.govresearchgate.net The mobile phase composition, consisting of an aqueous component (often a buffer like potassium dihydrogen phosphate) and an organic modifier (like acetonitrile (B52724) or methanol), is optimized through a series of trials. orientjchem.orgresearchgate.net The pH of the aqueous phase is a critical parameter that can significantly impact the retention and peak shape of the analyte. orientjchem.org
UPLC, an advancement over HPLC, utilizes smaller particle size columns (typically <2 µm) and higher pressures to achieve faster analysis times and improved resolution. nih.govmdpi.com Optimization of a UPLC method might involve using Design of Experiments (DoE) to systematically study the impact of factors like flow rate, mobile phase composition, and column temperature on responses such as retention time, peak area, and resolution. nih.govmdpi.com The goal is to develop a method with a short run time to save time and solvent, while ensuring good separation at an optimal temperature, such as room temperature, to prolong column life. nih.gov
Table 2: Example of Optimized HPLC/UPLC Chromatographic Conditions for Hydrochloride Compounds
| Parameter | HPLC Condition Example | UPLC Condition Example | Source(s) |
| Column | Kromosil-C18 (250 x 4.6mm, 5µ) | C8 Agilent (150 x 4.6 mm, 5 μm) | nih.govresearchgate.net |
| Mobile Phase | Phosphate Buffer (pH 5): Methanol (40:60) | Acetonitrile: Phosphate Buffer (pH 4.5) (70:30) | nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | nih.govresearchgate.net |
| Detection | UV at 263 nm | UV Detection | nih.govresearchgate.net |
| Column Temp. | Ambient | Room Temperature (25 ± 2 °C) | researchgate.netnih.gov |
These optimized methods are essential for routine quality control, allowing for the accurate assay of this compound and the quantification of known and unknown impurities. nih.gov
Spectroscopic Characterization Methods in Purity Assessment and Structural Elucidation of this compound
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its potential impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most definitive methods for this purpose.
Mass Spectrometry, especially when coupled with a chromatographic inlet (GC-MS or LC-MS), provides information about the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. thermofisher.comnih.gov This is invaluable for identifying unknown process-related impurities or degradation products. nih.gov For O-Pentylhydroxylamine, experimental mass spectrometry data reveals key fragments that serve as a fingerprint for its identification. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. Techniques like ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework, while other specialized NMR experiments can reveal connectivity between different atoms. For novel impurities detected during synthesis, a full characterization using MS, NMR, and other spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) is often required to confirm their structure. researchgate.net
Derivatization Strategies for Enhanced Analytical Detection and Specificity
A significant analytical challenge with small molecules like this compound is their potential lack of a strong chromophore, which makes detection by UV-Vis spectrophotometry in HPLC difficult. researchgate.net To overcome this, derivatization strategies are employed to attach a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability. nih.gov
Pre-column derivatization involves reacting the analyte with a specific reagent before it is injected into the chromatograph. For hydroxylamine (B1172632) compounds, reagents like benzaldehyde (B42025) or dansyl chloride are used. researchgate.netresearchgate.net For instance, hydroxylamine hydrochloride can react with benzaldehyde to form benzaldoxime, a derivative that is readily detectable. researchgate.net Similarly, dansyl chloride can be used to create a highly responsive derivative for LC-MS analysis. researchgate.net This approach significantly increases the sensitivity of the method, allowing for the detection and quantification of trace-level impurities. nih.govresearchgate.net The derivatization reaction conditions, including reagent concentration, temperature, and time, must be carefully optimized to ensure a complete and reproducible reaction. researchgate.net
The benefits of derivatization include:
Increased Sensitivity: Detection limits can be improved by several orders of magnitude, often into the femtomole range. nih.gov
Enhanced Specificity: The derivatization reaction can be specific to the functional group of the analyte, reducing interference from matrix components.
Improved Chromatography: The derivative may have better chromatographic properties (e.g., peak shape, retention) than the original analyte.
Validation and Inter-laboratory Studies of Analytical Methods for this compound
Once an analytical method is developed, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. mdpi.com Method validation is a key requirement of the ICH guidelines (specifically Q2(R1)) and ensures the reliability of data generated in a quality control environment. nih.gov
The validation process assesses several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients. researchgate.net
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Correlation coefficients (r²) are expected to be close to 1 (e.g., >0.999). orientjchem.org
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking the sample with a known amount of the analyte. researchgate.net Recovery values are typically expected to be within 98-102%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-instrument variation). researchgate.netmdpi.com The relative standard deviation (%RSD) should be below a specified limit, often 2%. mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net
Table 3: Typical Validation Parameters for an HPLC Method
| Validation Parameter | Typical Acceptance Criteria | Source(s) |
| Linearity (r²) | ≥ 0.999 | orientjchem.orgresearchgate.net |
| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |
| Precision (%RSD) | ≤ 2.0% | mdpi.com |
| LOD | Determined based on signal-to-noise ratio (e.g., 3:1) or calibration curve slope | researchgate.netresearchgate.net |
| LOQ | Determined based on signal-to-noise ratio (e.g., 10:1) or calibration curve slope | researchgate.netresearchgate.net |
| Robustness | System suitability parameters (e.g., tailing factor, resolution) remain within limits after small variations | researchgate.net |
While inter-laboratory studies are not explicitly detailed in the provided sources for this specific compound, they represent a further step in method validation. Such studies involve multiple laboratories analyzing the same sample to assess the reproducibility of the method across different environments, equipment, and personnel, establishing it as a standardized and transferable procedure.
Biological Research Applications of O Pentylhydroxylamine Hydrochloride: Mechanistic and Biochemical Studies
Investigations into Antioxidant Mechanisms and Oxidative Stress Mitigation at a Molecular Level
The antioxidant properties of hydroxylamine (B1172632) derivatives, including O-Pentylhydroxylamine hydrochloride, are rooted in their ability to act as radical scavengers. At a molecular level, the core mechanism involves the donation of a hydrogen atom from the hydroxylamine moiety to a free radical, thereby neutralizing the reactive species and mitigating oxidative stress. This process is particularly relevant in biological systems where an excess of free radicals can lead to cellular damage.
The efficacy of this radical scavenging activity is influenced by the chemical structure of the O-alkylhydroxylamine. Specifically, the bond dissociation enthalpy (BDE) of the O-H bond is a critical factor. A lower BDE facilitates the donation of the hydrogen atom, enhancing the antioxidant capacity. The nature of the alkyl group can modulate this property through inductive effects. While direct studies on this compound are limited, research on related N-substituted hydroxylamines has shown that these compounds can effectively trap radicals, a key process in reducing oxidative damage. nih.gov
The general mechanism for radical scavenging by a hydroxylamine derivative can be represented as follows:
R-O-NH-OH + X• → R-O-NH-O• + XH
Where X• represents a free radical. The resulting hydroxylaminyl radical (R-O-NH-O•) is relatively stable and less reactive, thus preventing the propagation of radical chain reactions that characterize oxidative stress.
Exploration of Antimicrobial Activities and Underlying Mechanisms of Action
Recent research has identified hydroxylamine derivatives as a promising new class of antibacterial agents, with a mechanism of action distinct from many conventional antibiotics. nih.gov The antimicrobial activity of compounds like this compound is primarily attributed to their ability to inhibit the bacterial enzyme ribonucleotide reductase (RNR). nih.govnih.gov
RNR is essential for bacterial survival and proliferation as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the necessary building blocks for DNA synthesis and repair. nih.gov The catalytic cycle of RNR involves the generation of a stable tyrosyl free radical. O-alkylhydroxylamines, acting as radical scavengers, can quench this critical free radical, thereby inactivating the enzyme and halting DNA synthesis. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication. nih.govnih.gov
Studies on a library of N-substituted hydroxylamine compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of these compounds is related to their radical scavenging capability. For instance, several N-hydroxylamine derivatives have shown significant activity against pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.govnih.gov
The length of the alkyl chain in O-alkylhydroxylamines can influence their antimicrobial efficacy. Increased lipophilicity due to a longer alkyl chain can enhance the compound's ability to penetrate bacterial cell membranes. Research on other classes of antimicrobial agents with alkyl chains has shown that there is often an optimal chain length for maximum activity, beyond which the efficacy may decrease. nih.gov For this compound, the five-carbon pentyl chain contributes to its lipophilic character, which is a determinant of its potential interaction with and transport across bacterial membranes.
Molecular Interactions of this compound with Biological Macromolecules (e.g., proteins, nucleic acids)
The molecular interactions of this compound with biological macromolecules such as proteins and nucleic acids are dictated by its chemical structure, which includes a polar hydroxylamine group and a nonpolar pentyl chain.
Interactions with Proteins:
The primary mode of interaction with proteins is likely to be through the formation of hydrogen bonds via the hydroxylamine moiety with amino acid residues in the protein structure. Furthermore, the pentyl group can engage in hydrophobic interactions with nonpolar regions of proteins. For enzymes that have a metal cofactor in their active site, such as heme-containing enzymes, O-alkylhydroxylamines can act as ligands, coordinating with the metal ion. This has been observed in studies of O-alkylhydroxylamines with indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme, where the hydroxylamine coordinates with the heme iron. nih.gov
Interactions with Nucleic Acids:
Direct covalent interactions with the purine and pyrimidine bases of nucleic acids are also possible. Hydroxylamine itself is known to react with cytosine residues in DNA, leading to modifications. High concentrations of hydroxylamine can act as a mutagenic agent by hydroxylating the amino group of cytidine, causing it to be misread during DNA replication. researchgate.net However, the extent to which the pentyl group in this compound influences this interaction requires further investigation. The alkyl chain could potentially influence the compound's proximity to the DNA molecule and its orientation for such a reaction to occur. Alkylating agents, in general, are known to transfer alkyl groups to DNA bases, which can have significant biological consequences. nih.gov
Enzymatic Inhibition Studies and Biochemical Pathway Modulation (e.g., diamine oxidase inhibition by O-alkyl hydroxylamines)
O-alkylhydroxylamines have emerged as a significant class of enzyme inhibitors, with their mechanism of action often being rationally designed based on the enzyme's catalytic mechanism. nih.govnih.gov
A notable example is the inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. O-alkylhydroxylamines, such as O-benzylhydroxylamine, have been shown to be potent, sub-micromolar inhibitors of IDO1. nih.govnih.gov The proposed mechanism involves the O-alkylhydroxylamine acting as a mimic of a proposed alkylperoxy-heme intermediate in the IDO1 catalytic cycle. The hydroxylamine coordinates to the ferrous heme iron in the enzyme's active site, leading to reversible inhibition. nih.gov Structure-activity relationship studies have demonstrated that modifications to the alkyl group can significantly impact the inhibitory potency. nih.govnih.gov
While direct studies on this compound as a diamine oxidase (DAO) inhibitor are not extensively documented, the general class of O-alkyl hydroxylamines has been considered in the context of amine oxidase inhibition. Diamine oxidase is a copper-containing amine oxidase responsible for the degradation of histamine (B1213489) and other biogenic amines. researchgate.net The active site of DAO contains a topaquinone cofactor and a copper ion. researchgate.net Inhibitors of DAO often interact with these components. Given the ability of O-alkylhydroxylamines to coordinate with metal ions, it is plausible that they could interact with the copper ion in the DAO active site, leading to inhibition.
| Enzyme Target | Inhibitor Class | Mechanism of Inhibition |
| Indoleamine 2,3-dioxygenase-1 (IDO1) | O-Alkylhydroxylamines | Coordination to the heme iron, acting as a transition state mimic. |
| Ribonucleotide Reductase (RNR) | N-Substituted Hydroxylamines | Radical scavenging of the essential tyrosyl radical. |
| Diamine Oxidase (DAO) | (Potential) O-Alkylhydroxylamines | Potential coordination to the active site copper ion. |
Role in Cellular Signaling and Biochemical Processes (mechanistic, non-clinical)
The role of this compound in cellular signaling and biochemical processes is intrinsically linked to its function as an enzyme inhibitor and a modulator of reactive oxygen species. By inhibiting enzymes like IDO1, O-alkylhydroxylamines can have profound effects on cellular signaling pathways. nih.gov
The inhibition of IDO1, for instance, leads to a decrease in the production of kynurenine and its downstream metabolites. Kynurenine and other tryptophan catabolites are known to be involved in immune regulation and can act as signaling molecules. By blocking this pathway, O-alkylhydroxylamines can modulate immune responses, a mechanism that is being explored for its therapeutic potential. nih.gov
Furthermore, the antioxidant properties of this compound suggest a role in modulating signaling pathways that are sensitive to the cellular redox state. Many signaling pathways, including those involved in inflammation and cell proliferation, are influenced by the levels of reactive oxygen species (ROS). By scavenging free radicals, this compound can potentially influence these ROS-dependent signaling cascades.
The impact of O-alkylhydroxylamines on biochemical processes also extends to their antimicrobial effects. By inhibiting ribonucleotide reductase, they directly interfere with the fundamental process of DNA synthesis in bacteria, leading to a cascade of events that halt cell division and growth. nih.govnih.gov This targeted disruption of a key biochemical pathway is the basis for their bacteriostatic action.
Theoretical and Computational Chemistry Studies on O Pentylhydroxylamine Hydrochloride
Quantum Mechanical and Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular geometries, energies, and other properties.
Electronic Structure and Molecular Orbital Analysis of O-Pentylhydroxylamine Hydrochloride
A molecular orbital (MO) analysis for this compound would involve calculating the energies and shapes of its frontier orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide insights into the molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO is a key indicator of chemical stability and electronic transition energies.
No specific studies containing HOMO-LUMO energies or molecular orbital diagrams for this compound were found in the searched literature.
Spectroscopic Property Predictions (e.g., NMR shifts, vibrational frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can aid in the structural elucidation of molecules. nih.govmdpi.com
NMR Shifts: Theoretical calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. Comparing calculated shifts with experimental data can help confirm molecular structures.
Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can help in assigning bands in infrared (IR) and Raman spectra. nih.gov These calculations provide a theoretical basis for understanding the molecule's vibrational modes.
No published papers with predicted NMR chemical shifts or vibrational frequencies specifically for this compound are available.
Computational Modeling of Reaction Kinetics and Thermodynamics for this compound Transformations
Computational modeling can be used to study the mechanisms, reaction rates, and energy changes of chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies. This information is crucial for understanding how a molecule like this compound might behave in different chemical environments.
Specific computational studies on the reaction kinetics or thermodynamics of this compound transformations could not be located in the available literature.
Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. biorxiv.org This provides a dynamic picture of the molecule's structure in solution.
There are no specific molecular dynamics studies detailing the conformational analysis of this compound in the searched scientific databases.
In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity. mdpi.com For derivatives of this compound, SAR studies could involve generating various analogues by modifying the pentyl chain or other parts of the molecule and then computationally predicting their interaction with a biological target. Studies on broader classes of O-alkylhydroxylamines have shown their potential as enzyme inhibitors, underscoring the relevance of SAR in this chemical family. nih.govnih.gov
While general SAR studies exist for the O-alkylhydroxylamine class of compounds, no specific in silico SAR studies focused on derivatives of this compound were identified.
Future Research Directions and Interdisciplinary Perspectives
Advancements in Stereoselective Synthesis of O-Pentylhydroxylamine Hydrochloride and its Chiral Derivatives
The synthesis of O-alkylhydroxylamines has traditionally been achieved through methods such as the Mitsunobu reaction, which involves reacting an alcohol with N-hydroxyphthalimide, followed by deprotection. nih.gov For instance, O-alkylhydroxylamine derivatives are commonly synthesized from an analogous alcohol in a one-pot process. nih.gov This is followed by the deprotection of the phthalimide (B116566) group using hydrazine (B178648), after which the compounds are purified and isolated as their hydrochloride salts. nih.gov Another established method involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol methanesulfonates, followed by acidic N-deprotection. organic-chemistry.org
Future research is increasingly focused on developing stereoselective methods to produce chiral derivatives of this compound. The catalytic reduction of oximes and oxime ethers presents a promising and atom-economical strategy for accessing chiral hydroxylamines. mdpi.comnih.gov However, this approach faces the challenge of selectively reducing the C=N bond without cleaving the weaker N-O bond. mdpi.comorgsyn.org Recent advancements have seen the development of transition-metal-based homogeneous catalysts, such as those using iridium and rhodium, which have shown high catalytic performance and the potential for enantioselective reductions when paired with chiral ligands. nih.gov
Another innovative approach involves the palladium-catalyzed enantioselective synthesis of O-tert-alkyl allylic trisubstituted hydroxylamines, which demonstrates excellent functional group tolerance under mild conditions. mdpi.com Theoretical and experimental studies on the reaction between N-alkylhydroxylamines and chiral enoate esters suggest a concerted cycloaddition mechanism, which could be exploited for the highly efficient and stereocontrolled synthesis of new enantiopure compounds. nih.gov These advanced methodologies could be adapted for the synthesis of chiral O-pentylhydroxylamine derivatives, providing access to novel stereoisomers for various applications.
Below is a comparison of synthetic methodologies for O-alkylhydroxylamines.
Table 1: Comparison of Synthetic Methodologies for O-Alkylhydroxylamines| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Mitsunobu Reaction | Reaction of an alcohol (e.g., pentanol) with N-hydroxyphthalimide, followed by hydrazinolysis. nih.gov | Well-established, versatile for various alcohols. | Use of stoichiometric reagents, generation of byproducts. nih.gov |
| Alkylation of N-Hydroxycarbamate | O-alkylation of tert-butyl N-hydroxycarbamate with pentyl methanesulfonate, followed by acidic deprotection. organic-chemistry.org | Direct approach from alcohols. | Requires preparation of methanesulfonates. |
| Catalytic Reduction of Oxime Ethers | Hydrogenation of pentanal or pentanone oxime ethers using transition metal catalysts. nih.gov | Atom-economical, potential for enantioselectivity. nih.gov | Requires careful catalyst selection to avoid N-O bond cleavage. mdpi.comorgsyn.org |
| Electrophilic Amination | Reaction of lithium pentoxide with an electrophilic aminating agent like a 3-trichloromethyloxaziridine derivative. researchgate.net | Novel O-amination protocol. | Requires specialized aminating reagents. |
Expanding the Scope of Catalytic Applications of this compound
The utility of this compound extends into catalysis, where it can act as a ligand, a reagent, or a catalyst itself in various chemical transformations. O-alkylhydroxylamines have been identified as a significant structural class of enzyme inhibitors. nih.gov For example, they can act as potent, mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target. nih.govnih.gov
In the realm of transition-metal catalysis, the nitrogen and oxygen atoms of O-pentylhydroxylamine can serve as coordinating atoms for metal centers, influencing the reactivity and selectivity of catalytic processes. nih.gov The hydroxylamine (B1172632) moiety can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. nih.gov For instance, oxime ethers, which can be derived from O-pentylhydroxylamine, have been used as directing groups in palladium-catalyzed arylations of β-C(sp³)–H bonds. nih.gov
Future research will likely explore the use of this compound and its derivatives in developing novel catalytic systems. This includes its incorporation into ligands for asymmetric catalysis or its use as a precursor for organocatalysts. The ability of hydroxylamine derivatives to participate in chemoselective ligations, such as the formation of amide bonds with acylboronates, further broadens their potential applications in catalytic peptide synthesis and modification. rsc.org Additionally, hydroxylamine itself can be oxidized on modified activated carbon fibers to produce hydrogen peroxide, suggesting that O-alkylhydroxylamines could be investigated in similar catalytic oxidation processes. mdpi.com
Development of Novel Biosensors and Bioanalytical Probes Utilizing this compound
The development of highly sensitive and selective biosensors is a critical area of research in diagnostics and environmental monitoring. nih.gov this compound offers significant potential in this field due to its ability to react chemoselectively with specific functional groups found in biological molecules. The primary reaction exploited is the formation of stable oxime linkages with aldehydes and ketones. This specific reactivity allows for the targeted labeling and detection of biomolecules such as proteins, carbohydrates, and metabolites that contain or can be modified to contain carbonyl groups.
Future research is aimed at integrating this compound into various biosensor platforms. For instance, it can be immobilized on electrode surfaces to create electrochemical biosensors. mdpi.com The functionalization of surfaces, such as those modified with poly(allylamine hydrochloride), can enhance the detection of analytes. mdpi.commdpi.com When an enzyme like alcohol dehydrogenase is immobilized on such a surface, it can detect its substrate (e.g., ethanol) by measuring the product of the enzymatic reaction. mdpi.com O-pentylhydroxylamine could be used to anchor enzymes or other recognition elements to the sensor surface through oxime ligation.
Furthermore, O-pentylhydroxylamine can be conjugated with reporter molecules, such as fluorophores or redox labels, to create bioanalytical probes for imaging or quantifying specific biological targets. The development of such probes is crucial for understanding complex biological processes at the molecular level.
Table 2: Potential Bioanalytical Applications of this compound
| Application | Principle of Operation | Target Molecules |
|---|---|---|
| Electrochemical Biosensors | Immobilization on an electrode surface to capture carbonyl-containing analytes, leading to a detectable change in electrical properties. mdpi.com | Metabolites (e.g., keto acids), oxidized proteins. |
| Fluorescent Probes | Conjugation with a fluorophore to label and visualize cells or biomolecules containing aldehydes or ketones. | Glycoproteins, sites of oxidative stress. |
| Affinity Chromatography | Covalent attachment to a solid support to create a resin for capturing and purifying carbonyl-tagged proteins or peptides. | Recombinant proteins, synthetic peptides. |
| Surface Functionalization | Modification of sensor chips (e.g., SPR, QCM) to enable the study of binding interactions with specific biomolecules. | Small molecule-protein interactions. |
Integration with Materials Science for Functional Hybrid Systems Incorporating this compound
The field of materials science increasingly focuses on the creation of functional hybrid materials that combine organic and inorganic components to achieve synergistic properties. mdpi.com this compound can be a valuable building block in this area, enabling the covalent integration of organic functionalities into inorganic or polymeric matrices. The amine and hydroxyl groups of the molecule provide handles for chemical modification and incorporation into larger structures.
One promising direction is the use of O-pentylhydroxylamine to functionalize polymers. For instance, the hydroxylamine moiety can react with polymers containing isocyanate or other reactive groups to form stable linkages. figshare.com This allows for the post-polymerization modification of materials, imparting new properties such as hydrophilicity, biocompatibility, or specific binding capabilities. mdpi.com
In the context of inorganic hybrid materials, O-pentylhydroxylamine can be incorporated into sol-gel processes to create organosilica xerogels. nih.gov The organic pentyl group can modify the hydrophobicity and porosity of the resulting material, while the hydroxylamine group remains available for further functionalization. Such hybrid materials could find applications as specialized coatings, catalysts, or platforms for controlled release systems. mdpi.com The development of these materials involves creating composites with improved structural and functional properties by combining the organic component with materials like silica or metal nanoparticles. mdpi.commdpi.com
Cross-Disciplinary Research at the Interface of Organic Chemistry and Mechanistic Biological Systems Involving this compound
The intersection of organic chemistry and biology provides a fertile ground for understanding and manipulating complex biological systems. This compound and its analogues serve as powerful tools in chemical biology for probing enzyme mechanisms and biological pathways. nih.gov
A key area of research is their application as mechanism-based enzyme inhibitors. nih.govbrynmawr.edu O-alkylhydroxylamines have been rationally designed as stable mimics of the proposed alkylperoxy transition state in the catalytic cycle of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.gov Spectroscopic studies have confirmed that these compounds coordinate to the heme iron within the enzyme's active site, effectively inhibiting its function. nih.gov This type of time-dependent, and sometimes irreversible, inhibition provides valuable insights into the enzyme's catalytic mechanism. nih.govnih.gov The simplicity of the O-alkylhydroxylamine structure raises questions about selectivity, prompting studies against other heme-containing enzymes to ensure targeted activity. nih.gov
Future cross-disciplinary research will likely involve synthesizing derivatives of O-pentylhydroxylamine with varied alkyl chains and functional groups to map the active sites of other enzymes and receptors. nih.govbrynmawr.edu These molecules can be used to study drug-drug interactions involving cytochrome P450 enzymes or to develop novel therapeutic agents that target specific enzymatic pathways. nih.gov The insights gained from these studies can guide the rational design of more potent and selective drugs. nih.govbrynmawr.edu By combining synthetic organic chemistry with enzymology and molecular modeling, researchers can elucidate complex biological mechanisms and develop new tools for medicine and biotechnology. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
